BenchChemオンラインストアへようこそ!

N1-b-D-Arabinopyranosylamino-guanidine HCl

Stereochemistry Antileukemic Diabetes

N1-β-D-Arabinopyranosylamino-guanidine hydrochloride (CAS 368452-58-8) is a synthetic glycosylated guanidine derivative with the molecular formula C₆H₁₅ClN₄O₄ and a molecular weight of 242.66 g/mol. The compound consists of a β-D-arabinopyranosyl (pentose sugar) moiety linked via an N-glycosidic bond to an aminoguanidine group, existing as the hydrochloride salt.

Molecular Formula C6H15ClN4O4
Molecular Weight 242.66 g/mol
Cat. No. B15123754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-b-D-Arabinopyranosylamino-guanidine HCl
Molecular FormulaC6H15ClN4O4
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl
InChIInChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H
InChIKeyNUMFZIWFQRRBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-β-D-Arabinopyranosylamino-guanidine HCl (CAS 368452-58-8): Core Identity and Physicochemical Baseline for Procurement Evaluation


N1-β-D-Arabinopyranosylamino-guanidine hydrochloride (CAS 368452-58-8) is a synthetic glycosylated guanidine derivative with the molecular formula C₆H₁₅ClN₄O₄ and a molecular weight of 242.66 g/mol [1]. The compound consists of a β-D-arabinopyranosyl (pentose sugar) moiety linked via an N-glycosidic bond to an aminoguanidine group, existing as the hydrochloride salt . It is classified as a chiral carbohydrate–guanidine hybrid building block, supplied commercially at purities ranging from 95% to 98% with batch-specific certificates of analysis (NMR, HPLC, GC) available from multiple vendors . The compound has been cited in biomedical research contexts for potential antileukemic applications, specifically acute lymphoblastic leukemia (ALL), though primary peer-reviewed pharmacological data remain extremely limited .

Why In-Class Guanidine–Sugar Conjugates Cannot Substitute for N1-β-D-Arabinopyranosylamino-guanidine HCl in Research Procurement


The arabinopyranosylamino-guanidine compound family exhibits pronounced structure–activity divergence driven by three independent variables: sugar stereochemistry (β-D vs. α-L anomeric configuration), sugar identity (arabinose vs. galactose vs. glucose), and counterion (HCl vs. HNO₃) . Vendor catalog data from Santa Cruz Biotechnology demonstrates that the β-D-arabinopyranosyl HCl form (sc-286457) carries a price premium of approximately 44–52% over its α-L stereoisomer (sc-286455) at equivalent quantities, reflecting differential synthetic complexity and demand . Furthermore, the hydrochloride and nitrate salts exhibit distinct solubility profiles, hygroscopicity, and compatibility with downstream reaction conditions—substituting the HCl salt with the HNO₃ salt can alter peptide coupling efficiency, nucleic acid interaction behavior, and cellular uptake in gene-delivery applications . Simple aminoguanidine hydrochloride (CAS 1937-19-5) lacks the arabinopyranosyl moiety entirely and therefore cannot replicate the chiral carbohydrate recognition, hydrogen-bonding network, or prodrug-like properties conferred by the sugar scaffold [1]. These structural distinctions make generic interchange scientifically invalid without explicit re-validation.

Quantitative Differential Evidence for N1-β-D-Arabinopyranosylamino-guanidine HCl vs. Closest Analogs: A Procurement Decision Matrix


Stereochemical Identity: β-D vs. α-L Anomeric Configuration and Its Impact on Biological Targeting

N1-β-D-Arabinopyranosylamino-guanidine HCl (CAS 368452-58-8) and its α-L stereoisomer (CAS 109853-78-3) share an identical molecular formula (C₆H₁₅ClN₄O₄) and molecular weight (242.66 g/mol), but differ in the absolute configuration at the anomeric carbon and all chiral centers of the arabinopyranosyl ring [1]. Vendor application annotations indicate a striking divergence in therapeutic indication: the β-D isomer is annotated for acute lymphoblastic leukemia (ALL) research , whereas the α-L isomer is annotated for diabetes research via glucose metabolism augmentation and insulin secretion facilitation . This stereochemistry-driven target divergence is consistent with the well-established principle that carbohydrate stereochemistry governs recognition by lectins, transporters, and metabolic enzymes [2].

Stereochemistry Antileukemic Diabetes

Counterion Differentiation: Hydrochloride vs. Nitrate Salt—Molecular Weight, Solubility, and Application Suitability

N1-β-D-Arabinopyranosylamino-guanidine is commercially available as two distinct salts: the hydrochloride (HCl, CAS 368452-58-8, MW 242.66 g/mol) and the nitrate (HNO₃, CAS 368452-60-2, MW 269.21 g/mol) [1]. The molecular weight difference of 26.55 g/mol reflects the heavier nitrate counterion. The hydrochloride salt is generally preferred for biochemical and cell-based assays due to the physiological compatibility of chloride ions, whereas the nitrate salt may introduce confounding effects in nitric oxide (NO)–related pathways or redox-sensitive experiments . Vendor annotations associate the nitrate form with broader antimicrobial and cathepsin L inhibition studies, while the hydrochloride form is more specifically linked to cancer cell proliferation assays .

Counterion Solubility Salt selection

Sugar Identity Differentiation: Arabinopyranosyl vs. Galactopyranosyl and Glucopyranosyl Guanidine Conjugates

Santa Cruz Biotechnology catalogs a series of N1-sugar-guanidine HCl conjugates that differ only in the sugar moiety: β-D-arabinopyranosyl (sc-286457), β-D-galactopyranosyl (sc-286458, CAS 109853-84-1), and β-D-glucopyranosyl (sc-286460, CAS 109853-81-8) . The arabinopyranosyl form (a pentose, C₅ sugar) has a molecular weight of 242.66 g/mol, whereas the galactopyranosyl and glucopyranosyl forms (hexoses, C₆ sugars) have higher molecular weights. Commercially, the arabinopyranosyl HCl form (sc-286457) is priced at $255/200 mg, the galactopyranosyl HCl (sc-286458) at $300/250 mg, and the glucopyranosyl HCl (sc-286460) at $148/200 mg . These price differences reflect differential synthetic accessibility and demand, with the arabinose derivative occupying a distinct niche. The pentose vs. hexose distinction also affects hydrogen-bond donor/acceptor counts: the arabinopyranosyl form has 7 H-bond donors and 6 H-bond acceptors, per PubChem computed properties [1].

Sugar specificity Carbohydrate recognition Building block

Purity Specification Variability Across Vendors: Impact on Reproducibility in Biological Assays

Commercial suppliers of N1-β-D-arabinopyranosylamino-guanidine HCl report different minimum purity specifications: AKSci specifies ≥95% , Bidepharm specifies 97% with batch-specific NMR, HPLC, and GC quality reports , and Leyan specifies 98% . For a compound with molecular weight 242.66 g/mol and no published biological IC₅₀ data, the identity and quantity of impurities (synthetic intermediates, stereoisomeric contaminants, residual solvents) could significantly affect assay outcomes. The availability of batch-specific certificates of analysis (CoA) from vendors such as Bidepharm provides traceability that is essential for reproducible pharmacology .

Purity Quality control Batch consistency

Validated Application Scenarios for N1-β-D-Arabinopyranosylamino-guanidine HCl Based on Structural and Pharmacological Evidence


Acute Lymphoblastic Leukemia (ALL) Cell Proliferation and Apoptosis Studies

Vendor documentation from BOC Sciences explicitly annotates N1-β-D-arabinopyranosylamino-guanidine HCl for ALL research, citing inhibition of cancer cell proliferation and promotion of apoptosis . This compound is the sole stereoisomer within the arabinopyranosylamino-guanidine family associated with antileukemic activity; the α-L stereoisomer is instead linked to diabetes metabolism research . Researchers studying guanidine-based antimetabolites in T-cell or B-cell ALL models should specify CAS 368452-58-8 and verify the β-D stereochemistry by optical rotation or chiral HPLC, as substitution with the α-L isomer (CAS 109853-78-3) would direct investigation toward an entirely different therapeutic indication. The HCl salt form is preferred for cell culture compatibility .

Chiral Building Block for Guanidine-Modified Nucleoside and Peptidomimetic Synthesis

The compound is cataloged under 'Building Blocks; Chiral Molecules' by multiple suppliers . Its defined (2R,3S,4R,5R) stereochemistry at four contiguous chiral centers makes it a valuable scaffold for constructing stereochemically pure guanidine-modified nucleoside analogs, peptidomimetics, or carbohydrate-based gene-delivery vectors. The N-glycosidic hydrazinecarboximidamide linkage provides a reactive handle for further derivatization. For solid-phase peptide synthesis (SPPS) applications, the hydrochloride salt is typically preferred over the nitrate due to better compatibility with standard coupling reagents .

Comparative Stereochemistry–Activity Relationship (SSAR) Studies in the Arabinopyranosylamino-guanidine Series

Santa Cruz Biotechnology's catalog of closely related compounds—including β-D-arabinopyranosyl (sc-286457), α-L-arabinopyranosyl (sc-286455), β-D-galactopyranosyl (sc-286458), and β-D-glucopyranosyl (sc-286460) guanidine HCl salts—enables systematic structure–activity relationship studies . The pentose (C₅) vs. hexose (C₆) sugar scaffold distinction, combined with stereochemical variation, provides a matrix for probing how sugar identity and configuration govern biological target engagement. The price premium of the β-D-arabinopyranosyl form (~$1.28/mg) relative to the glucopyranosyl form (~$0.74/mg) is consistent with the greater synthetic challenge of the arabinose configuration and supports its use specifically when arabinose recognition is hypothesized.

Nucleic Acid Interaction and Non-Viral Gene Delivery Vector Development

Guanidine-rich molecular transporters and carbohydrate–guanidine conjugates have been explored as non-viral gene delivery vectors, where the guanidinium group facilitates nucleic acid condensation and cellular uptake via interaction with negatively charged cell-surface proteoglycans [1]. N1-β-D-Arabinopyranosylamino-guanidine HCl, with its cationic guanidine group and hydrophilic sugar scaffold bearing 7 H-bond donors and 6 H-bond acceptors [2], is structurally suited for investigation as a DNA/RNA complexation agent. The β-D-arabinopyranosyl moiety may confer favorable biocompatibility and reduced cytotoxicity compared to purely alkyl-guanidine vectors, a hypothesis that requires direct experimental validation.

Quote Request

Request a Quote for N1-b-D-Arabinopyranosylamino-guanidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.